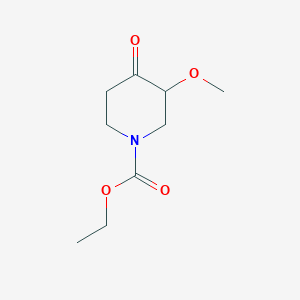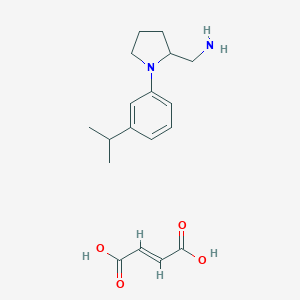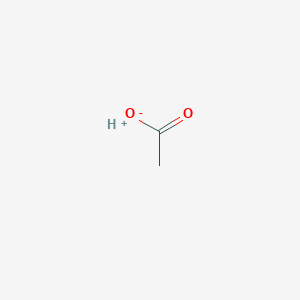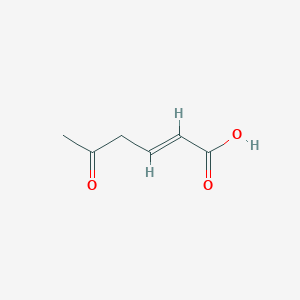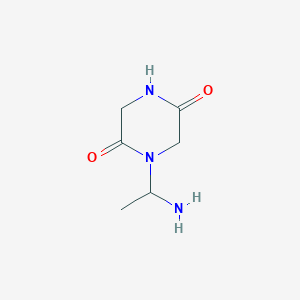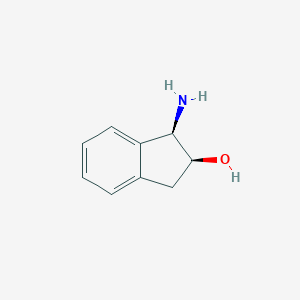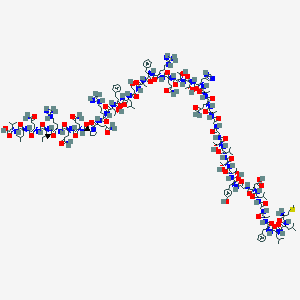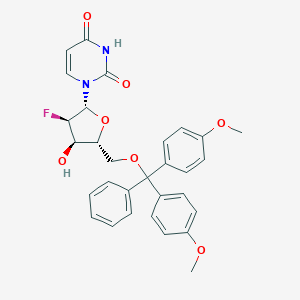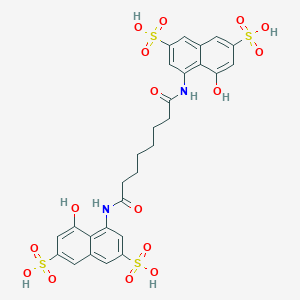
4,4'-Hca-bis(napss)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'4,4'-Hca-bis(napss)' is a compound that is used in scientific research for its unique properties. This compound is a bis sulfonate derivative of 4,4'-hexanoylchloride (Hca), which is a synthetic intermediate for the production of various chemicals. The compound has been studied for its potential applications in the fields of biochemistry and physiology due to its ability to interact with biological molecules.
Mechanism Of Action
The mechanism of action of '4,4'-4,4'-Hca-bis(napss)-bis(napss)' involves the interaction of the compound with biological molecules such as proteins and enzymes. The compound is thought to bind to the active site of enzymes, inhibiting their activity. It has also been shown to interact with the hydrophobic pockets of proteins, altering their conformation and function.
Biochemical And Physiological Effects
The biochemical and physiological effects of '4,4'-4,4'-Hca-bis(napss)-bis(napss)' are dependent on the specific biological molecule it interacts with. The compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to alter the conformation and function of proteins such as human serum albumin.
Advantages And Limitations For Lab Experiments
The advantages of using '4,4'-4,4'-Hca-bis(napss)-bis(napss)' in lab experiments include its ability to interact with biological molecules in a specific and controlled manner. This allows for the study of protein-protein interactions, enzyme kinetics, and drug discovery. The limitations of using the compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of '4,4'-4,4'-Hca-bis(napss)-bis(napss)'. One potential area of research is the development of new drugs based on the compound's ability to interact with biological molecules. Another area of research is the study of the compound's potential applications in the fields of biochemistry and physiology, including the study of protein-protein interactions and enzyme kinetics. Additionally, the compound's potential toxicity and safety profile could be further studied to determine its suitability for use in clinical settings.
Synthesis Methods
The synthesis of '4,4'-4,4'-Hca-bis(napss)-bis(napss)' involves the reaction of 4,4'-hexanoylchloride with sodium 4,4'-dithiodibenzenesulfonate (napss). The reaction is carried out in a solvent such as chloroform or dichloromethane, and the product is purified by recrystallization or column chromatography.
Scientific Research Applications
'4,4'-4,4'-Hca-bis(napss)-bis(napss)' is used in scientific research for its ability to interact with biological molecules such as proteins and enzymes. The compound has been studied for its potential applications in the fields of biochemistry and physiology, including the study of protein-protein interactions, enzyme kinetics, and drug discovery.
properties
CAS RN |
147646-62-6 |
|---|---|
Product Name |
4,4'-Hca-bis(napss) |
Molecular Formula |
C28H28N2O16S4 |
Molecular Weight |
776.8 g/mol |
IUPAC Name |
4-hydroxy-5-[[8-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)amino]-8-oxooctanoyl]amino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H28N2O16S4/c31-23-13-19(49(41,42)43)9-15-7-17(47(35,36)37)11-21(27(15)23)29-25(33)5-3-1-2-4-6-26(34)30-22-12-18(48(38,39)40)8-16-10-20(50(44,45)46)14-24(32)28(16)22/h7-14,31-32H,1-6H2,(H,29,33)(H,30,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |
InChI Key |
NLOZMMZDCUSXRJ-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)CCCCCCC(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)O)S(=O)(=O)O |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)CCCCCCC(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)O)S(=O)(=O)O |
Other CAS RN |
147646-62-6 |
synonyms |
4,4'-(1,6-hexanediylbis(carbonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) 4,4'-HCA-bis(NapSS) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



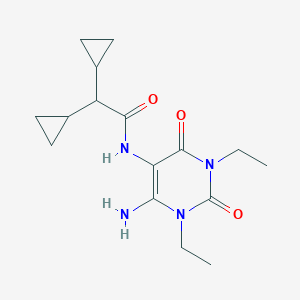
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
